5-[(4-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Historical Development of 1,2,3-Triazole Carboxamide Research
The exploration of 1,2,3-triazole derivatives originated in the mid-20th century with the discovery of the Huisgen cycloaddition, which enabled efficient synthesis of triazole cores. Early studies focused on simple triazoles, but the introduction of carboxamide functionalities in the 1980s marked a paradigm shift, enhancing hydrogen-bonding capabilities and target affinity. The compound 5-[(4-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide emerged in the 2010s as part of efforts to optimize pharmacokinetic properties through strategic substitution. Its design incorporates a 4-chlorophenyl group for lipophilicity and a thiophen-2-ylmethyl moiety for π-π stacking interactions, reflecting advancements in structure-based drug design.
Classification within Heterocyclic Medicinal Chemistry
This compound belongs to the five-membered 1,2,3-triazole family, classified under the broader category of nitrogen-rich heterocycles. Its structural features include:
- Core scaffold : 1H-1,2,3-triazole-4-carboxamide (IUPAC name: 4-carbamoyl-1H-1,2,3-triazole)
- Substituents :
- 4-Chlorophenylamino group at position 5
- Thiophen-2-ylmethyl carboxamide at position 4
The molecular formula $$ \text{C}{14}\text{H}{12}\text{ClN}_5\text{OS} $$ (molecular weight: 362.21 g/mol) places it within the medium-sized heterocyclic compounds, optimized for blood-brain barrier permeability.
Significance in Contemporary Drug Discovery
1,2,3-Triazole carboxamides exhibit broad-spectrum biological activities, with recent studies highlighting their potential as:
- Kinase inhibitors : Competitive ATP-binding site blockers in EGFR and CDK4-Cyclin D3
- Antimicrobial agents : Disruptors of folate biosynthesis pathways
- Anticancer therapeutics : Inducers of apoptosis in HeLa and HCT-116 cell lines
The specific substitution pattern in this compound enhances target selectivity, as demonstrated by molecular docking studies showing $$ \Delta G $$ values below -9 kcal/mol for EGFR binding.
Research Objectives and Methodological Frameworks
Current investigations prioritize three objectives:
- Synthetic optimization : Developing one-pot procedures using DBU/t-BuOH systems to improve yields beyond 75%
- Structure-activity relationship (SAR) analysis : Correlating substituent electronegativity (e.g., Cl $$ \sigmap $$ = 0.23) with cytotoxic IC$${50}$$ values
- Computational modeling : Employing density functional theory (DFT) at the B3LYP/6-31G* level to predict redox behavior and metabolic stability
Methodologies integrate spectroscopic validation (e.g., $$ ^1\text{H} $$ NMR $$ \delta $$ 8.21 ppm for triazole protons) and high-throughput screening against kinase panels.
Properties
IUPAC Name |
5-(4-chloroanilino)-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c15-9-3-5-10(6-4-9)17-13-12(18-20-19-13)14(21)16-8-11-2-1-7-22-11/h1-7H,8H2,(H,16,21)(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUKJVJGJPCNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazole ring and the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-[(4-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro tests demonstrated that it effectively inhibits cell proliferation in breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays. It was tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound possesses significant antibacterial activity, suggesting its potential use as a new antibacterial agent .
Structure-Activity Relationship Studies
A comprehensive structure-activity relationship (SAR) analysis revealed that modifications to the triazole ring and the chlorophenyl group can enhance the biological activity of the compound. This insight is crucial for designing more effective derivatives with improved pharmacological profiles .
Synthesis of Novel Materials
This compound has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Sensor Development
The compound's unique electronic properties make it an excellent candidate for developing chemical sensors. Research indicates that films made from this compound can detect specific gases at low concentrations, which is beneficial for environmental monitoring and safety applications .
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Exhibits significant cytotoxic effects against breast cancer cells (IC50 values reported) |
| Antimicrobial Properties | Demonstrates notable antibacterial activity against Staphylococcus aureus and Escherichia coli |
| Material Science | Enhances thermal stability and mechanical properties in polymer matrices |
| Sensor Development | Effective in detecting gases at low concentrations for environmental monitoring |
Case Study: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. The results indicated that higher concentrations correlated with increased apoptosis rates in cancer cells, highlighting its potential as a therapeutic agent .
Case Study: Antibacterial Testing
A series of antibacterial assays were conducted using agar diffusion methods to evaluate the efficacy of the compound against multiple bacterial strains. The compound exhibited zones of inhibition comparable to established antibiotics, suggesting its viability as a new antibacterial treatment option .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like carbonic anhydrase or interfere with DNA synthesis in cancer cells. The triazole ring and the thienylmethyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
5-Amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (RN: 866345-84-8)
- Structural Differences: The 4-methylphenyl group replaces the 4-chlorophenylamino substituent at position 1, introducing electron-donating effects.
- Implications : The methyl group may reduce metabolic oxidation compared to the chloro substituent but could decrease binding affinity to targets requiring halogen interactions .
- Activity: Limited data on biological activity, but the oxoethyl linker might influence solubility and hydrogen bonding .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structural Differences: A trifluoromethyl group at position 5 and a carboxylic acid at position 4 replace the carboxamide and 4-chlorophenylamino groups.
- The trifluoromethyl group increases electron-withdrawing effects and metabolic stability.
- Activity : Demonstrated high antitumor activity (GP = 68.09%) against NCI-H522 lung cancer cells, suggesting the trifluoromethyl group enhances target binding .
Carboxamide Modifications
5-Amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (C549-0150)
- Structural Differences : A 4-chlorophenylmethyl group at position 1 and a dimethoxyphenyl carboxamide at position 3.
- Implications : The dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance π-π interactions but increase susceptibility to demethylation metabolism.
- Activity: Not explicitly reported, but the dimethoxy group could improve CNS penetration compared to thiophene .
5-Amino-N-[(2-chlorophenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Structural Differences : A trifluoromethoxy group on the phenyl ring at position 1 and a 2-chlorophenylmethyl carboxamide.
- Implications : The trifluoromethoxy group is a strong electron-withdrawing substituent, likely improving metabolic stability and altering binding pocket interactions.
- Activity: No specific data, but the trifluoromethoxy group is associated with enhanced pharmacokinetic profiles in other drug candidates .
Heterocyclic and Backbone Modifications
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Structural Differences : A 1,2,4-triazole-5-thione core with chlorophenyl substituents.
- Activity : Demonstrated hydrogen-bonded network formation in crystal structures, suggesting solid-state stability but unconfirmed biological activity .
CAI (5-Amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide)
- Structural Differences : A benzoyl-dichlorobenzyl group at position 1.
- Implications: The bulky substituent improves calcium influx inhibition but leads to phase I metabolism into inactive fragments (e.g., benzophenone derivatives).
- Activity : Clinical trials showed metabolite M1 (3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid) lacked pharmacological activity, highlighting the importance of substituent choice for metabolic resistance .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
5-[(4-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including cytotoxicity, antibacterial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 253.70 g/mol. It features a triazole ring, which is known for its role in various pharmacological activities. The presence of the 4-chlorophenyl and thiophenyl groups enhances its biological profile.
Cytotoxicity
Recent studies have demonstrated that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity against various cancer cell lines. For instance, compounds similar to the target compound showed comparable antiproliferative potency to doxorubicin in Jurkat T-cells, inducing significant morphological changes indicative of apoptosis (e.g., membrane blebbing and chromatin condensation) .
Table 1: Cytotoxic Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4a | Jurkat T-cells | 5.0 | Induces DNA damage and apoptosis |
| 4b | HeLa | 6.5 | Mitochondrial membrane potential disruption |
| 4c | MCF-7 | 7.0 | DNA fragmentation without intercalation |
Antibacterial Activity
The compound also exhibits promising antibacterial properties. Research indicates that triazole derivatives possess significant activity against Gram-positive and Gram-negative bacteria. For example, structural modifications can enhance their efficacy against resistant strains .
Table 2: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 10 μg/mL |
| Triazole B | S. aureus | 5 μg/mL |
| Triazole C | P. aeruginosa | 15 μg/mL |
The mechanisms by which these compounds exert their biological effects are multifaceted:
- DNA Interaction : Some triazole derivatives have been shown to induce DNA damage without directly intercalating into the DNA structure, suggesting alternative modes of action .
- Mitochondrial Dysfunction : The induction of mitochondrial membrane potential disruption has been linked to the pro-apoptotic effects observed in treated cells .
- Enzyme Inhibition : Molecular docking studies suggest that triazoles can act as dual-binding site inhibitors for acetylcholinesterase (AChE), indicating potential applications in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to the target compound was evaluated for its effectiveness against multidrug-resistant bacterial strains in vitro, showing a notable reduction in bacterial load compared to traditional antibiotics .
- Case Study 2 : In a preclinical model, a closely related triazole compound demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents, enhancing overall treatment efficacy .
Q & A
Q. Quantification Methods :
- Isothermal Titration Calorimetry (ITC) : Measures enthalpy change (ΔH) during binding (e.g., ΔH = -12.5 kcal/mol for CA IX) .
- Microscale Thermophoresis (MST) : Determines K values (e.g., 28 nM for HDAC6) using fluorescently labeled enzymes .
- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantifies inhibition of substrate conversion (e.g., acetylated histone H3 for HDACs) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Solubility Considerations : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles, which can precipitate the compound .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Answer:
SAR strategies include:
- Substituent Screening : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF) to enhance enzyme binding. For example, a -CF analog showed 3-fold lower IC against CA IX .
- Bioisosteric Replacement : Substitute the thiophene methyl group with furan or pyrrole to improve metabolic stability .
- Prodrug Design : Introduce ester moieties (e.g., ethyl ester) to increase oral bioavailability, with hydrolysis in vivo releasing the active carboxamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
